Germacrene B
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1E,5E)-1,5-dimethyl-8-propan-2-ylidenecyclodeca-1,5-diene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24/c1-12(2)15-10-8-13(3)6-5-7-14(4)9-11-15/h6,9H,5,7-8,10-11H2,1-4H3/b13-6+,14-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXEGJTGWYVZSNR-SJRHNVSNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCCC(=CCC(=C(C)C)CC1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C/1=C\CC/C(=C/CC(=C(C)C)CC1)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15423-57-1 | |
| Record name | Germacrene B | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15423-57-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | GERMACRENE B | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ML9S6L9M3X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biosynthesis and Enzymology of Germacrene B
Precursor Utilization: Farnesyl Diphosphate (B83284) (FPP)
The journey to Germacrene B begins with its essential precursor, Farnesyl Diphosphate (FPP). researchgate.netnih.govd-nb.infonih.govbeilstein-journals.orgbeilstein-journals.org This C15 isoprenoid is the universal building block for all sesquiterpenes. d-nb.infobeilstein-journals.orgbeilstein-journals.orgmdpi.com The production of FPP itself is a testament to the metabolic ingenuity of living organisms, drawing from two distinct but interconnected pathways.
Mevalonate (B85504) Pathway Integration
In the cytoplasm of plant cells, the Mevalonate (MVA) pathway holds sway. caister.comnih.govoup.comnih.gov This pathway meticulously constructs Isopentenyl Diphosphate (IPP) and its isomer, Dimethylallyl Diphosphate (DMAPP), from acetyl-CoA. nih.govnih.gov These fundamental C5 units are the Lego bricks of isoprenoid biosynthesis. The MVA pathway is a primary contributor to the FPP pool destined for sesquiterpene synthesis, including that of this compound. nih.govoup.com Studies have shown a clear link between the upregulation of the MVA pathway and the production of sesquiterpenoids. nih.gov
Methylerythritol Phosphate (MEP) Pathway Linkages
Operating in parallel within the plastids is the Methylerythritol Phosphate (MEP) pathway. caister.comoup.comnih.gov This pathway also generates IPP and DMAPP, but from pyruvate (B1213749) and glyceraldehyde-3-phosphate. nih.gov While traditionally associated with the production of monoterpenes and diterpenes, there is growing evidence of "crosstalk" between the MEP and MVA pathways. oup.comescholarship.org This metabolic exchange allows for the potential contribution of MEP-derived precursors to the cytosolic FPP pool, thereby influencing the biosynthesis of sesquiterpenes like this compound. caister.comoup.com The extent of this contribution can vary depending on the plant species and specific physiological conditions. oup.com
This compound Synthase (GBBS) Characterization
The pivotal step in the formation of this compound is catalyzed by a specific class of enzymes known as terpene synthases, in this case, (E,E)-germacrene B synthase. wikipedia.orgqmul.ac.ukcreative-enzymes.comexpasy.org These enzymes are responsible for the intricate cyclization of the linear FPP molecule into the characteristic germacrane (B1241064) skeleton.
Molecular Cloning and Heterologous Expression of GBBS Genes
The genes encoding this compound synthase (GBBS) have been successfully identified, cloned, and expressed in heterologous systems like Escherichia coli. nih.govnih.govresearchgate.net This process typically involves designing degenerate primers based on conserved regions of known sesquiterpene synthase genes to isolate the target cDNA. nih.govpnas.org Once isolated, the full-length cDNA is inserted into an expression vector and introduced into a host organism. nih.govnih.govresearchgate.net This allows for the production of large quantities of the recombinant enzyme for further study. For instance, a cDNA clone for (+)-germacrene D synthase from Zingiber officinale, which also produces this compound as a significant co-product, was found to contain a 1650-bp open reading frame encoding a 550 amino acid protein. nih.gov Similarly, two distinct germacrene A synthase cDNAs were isolated from chicory, demonstrating the existence of isoenzymes for related sesquiterpene synthesis. nih.gov
Biochemical and Functional Characterization of Recombinant GBBS
Once expressed, the recombinant this compound synthase can be purified and its biochemical properties meticulously examined. nih.govfrontiersin.orgnih.gov These studies reveal crucial information about the enzyme's optimal functioning. For example, the recombinant (+)-germacrene D synthase from ginger, which produces this compound, exhibits optimal activity at a pH of around 7.5 and is dependent on the presence of divalent metal ions like Mg²⁺ or Mn²⁺ for its catalytic activity. nih.gov Kinetic analyses of this enzyme determined a Kₘ value of 0.88 μM and a kcat value of 3.34 x 10⁻³ s⁻¹ for the substrate FPP. nih.gov Such characterizations provide a detailed picture of the enzyme's catalytic efficiency and its requirements for function.
Substrate Specificity and Catalytic Promiscuity of Terpene Synthases in this compound Formation
While some terpene synthases exhibit high fidelity, producing a single major product, many demonstrate a degree of "catalytic promiscuity," generating a range of related products from a single substrate. mpg.denih.govrsc.org This is certainly the case in the biosynthesis of germacrenes. For example, the germacrene C synthase from tomato produces germacrene C as its main product but also synthesizes smaller amounts of germacrene A, B, and D. pnas.orgresearchgate.net Similarly, the (+)-germacrene D synthase from Zingiber officinale yields (+)-germacrene D as the primary product (50.2%) alongside a significant amount of this compound (17.1%). nih.gov This product diversity arises from the complex and multi-step nature of the cyclization reaction within the enzyme's active site, where various carbocation intermediates can be deprotonated at different positions to yield a variety of skeletal structures. mpg.dersc.org Furthermore, some sesquiterpene synthases can even utilize substrates other than FPP, albeit with different product outcomes. For instance, a germacrene A synthase from yarrow (Achillea millefolium) can use geranyl diphosphate (GDP) and neryl diphosphate (NDP) to produce monoterpenes, highlighting the versatile nature of these biocatalysts. frontiersin.org
Interactive Table of Research Findings on this compound Synthase and Related Enzymes
| Enzyme | Source Organism | Major Product(s) | This compound as Product? | Kₘ (FPP) | Optimal pH |
| (+)-Germacrene D synthase | Zingiber officinale | (+)-Germacrene D, this compound | Yes (17.1%) | 0.88 µM | ~7.5 |
| Germacrene C synthase | Lycopersicon esculentum | Germacrene C, Germacrene A, this compound, Germacrene D | Yes (minor) | Not Reported | Not Reported |
| Germacrene A synthase | Cichorium intybus (chicory) | (+)-Germacrene A | No | 3.2 µM / 6.9 µM | 6.8 |
| Germacrene A synthase | Achillea millefolium (yarrow) | Germacrene A (from FPP), Monoterpenes (from GDP/NDP) | No | Not Reported | Not Reported |
Mechanistic Insights into this compound Cyclization
The formation of this compound is a sophisticated enzymatic process catalyzed by (E,E)-germacrene B synthase, a type I terpene synthase. beilstein-journals.orgwikipedia.org The reaction transforms the linear, acyclic precursor, (2E,6E)-farnesyl diphosphate (FPP), into the ten-membered monocyclic hydrocarbon, this compound. beilstein-journals.orgnih.gov This transformation involves a cascade of cationic reactions meticulously controlled by the enzyme's active site. nih.gov
Initial Ionization of FPP and Formation of Key Carbocationic Intermediates
The biosynthetic sequence is initiated by the abstraction of the diphosphate group from FPP. beilstein-journals.orgnih.gov This step is facilitated by divalent metal ion cofactors, typically Mg²⁺, which are coordinated by conserved aspartate-rich motifs (like the DDXXD motif) within the enzyme's active site. pnas.orgacs.org The departure of the highly stable diphosphate anion generates a reactive farnesyl allylic cation (cation A). nih.govd-nb.info
Following its formation, the farnesyl cation is poised for intramolecular cyclization. For this compound synthesis, the enzyme directs a specific 1,10-cyclization. beilstein-journals.orgnih.gov This involves the C1 of the molecule being attacked by the π-electrons of the C10-C11 double bond. acs.org This ring-closing event results in the formation of the ten-membered (E,E)-germacradienyl cation (cation B), the direct carbocationic precursor to this compound. nih.govd-nb.info The entire process, from FPP ionization to the formation of the germacradienyl cation, occurs within the shielded environment of the active site, which prevents premature quenching of the reactive intermediates by solvent molecules. pnas.org
| Intermediate Name | Description | Role in Pathway |
| (2E,6E)-Farnesyl Diphosphate (FPP) | Acyclic C15 isoprenoid precursor. beilstein-journals.org | Starting substrate for sesquiterpene biosynthesis. |
| Farnesyl Cation | Allylic carbocation formed upon ionization of FPP. nih.gov | First key reactive intermediate. |
| (E,E)-Germacradienyl Cation | 10-membered monocyclic carbocation. d-nb.info | Direct precursor to germacrene A, B, and C. |
Stereochemical Control and Regioselectivity in the Cyclization Process
Terpene synthases exhibit remarkable control over both the regioselectivity and stereochemistry of the reactions they catalyze. In the case of this compound synthase, regioselectivity is demonstrated by the exclusive formation of the 10-membered germacrane ring via 1,10-cyclization, eschewing other possibilities such as the 1,11-cyclization that leads to the 11-membered humulane (B1235185) skeleton. nih.govacs.org
This control is achieved as the enzyme binds the flexible FPP substrate in a specific conformation that pre-organizes it for the desired cyclization. researchgate.net The precise folding of the substrate within the active site brings the C1 and the C10-C11 double bond into close proximity, facilitating the 1,10-bond formation. acs.org The reaction cascade is terminated by a stereospecific deprotonation of the germacradienyl cation, yielding the final neutral product, (E,E)-germacrene B. acs.org While this compound itself is achiral, it possesses planar chirality, and its conformers can interconvert rapidly. beilstein-journals.orgnih.gov
Influence of Enzyme Active Site Architecture and Specific Residues on Reaction Mechanisms
The architecture of the terpene synthase active site is paramount in guiding the cationic cascade. The active site is a hydrophobic pocket that not only protects the carbocation intermediates from the aqueous environment but also uses its specific shape and amino acid residues to chaperone the substrate through the reaction pathway. pnas.orgnih.gov
Key features of sesquiterpene synthase active sites include:
Aspartate-Rich Motifs: Conserved motifs such as DDXXD and (N,D)DXX(S,T)XXXE are crucial for binding the Mg²⁺ cofactors that assist in the ionization of FPP. pnas.orgacs.org
Aromatic Residues: Aromatic amino acids, such as tryptophan and tyrosine, are often found lining the active site. They are thought to stabilize the electron-deficient carbocation intermediates through cation-π interactions. pnas.orgrsc.org In tobacco 5-epi-aristolochene synthase (TEAS), which also proceeds via a germacrene intermediate, residues like Trp-273 and Tyr-527 are vital for forming a shielded pocket. pnas.org
Gate-Keeping Residues: Specific residues can act as "gate-keepers," modulating the size and shape of the active site pocket to accommodate the substrate and influence the reaction's course. acs.org
Proton Shuttles: Acidic or basic residues can act as proton donors or acceptors, facilitating the final deprotonation step that terminates the reaction. researchgate.net
While the specific residues for (E,E)-germacrene B synthase are not as extensively characterized as those for germacrene A or D synthases, the general principles are conserved across the enzyme family. researchgate.netnih.gov The enzyme's primary structure dictates the three-dimensional fold of the active site, which in turn determines the specific conformation of the bound FPP and the resulting germacradienyl cation, ultimately ensuring the fidelity of this compound formation. nih.gov
This compound as a Pivotal Biosynthetic Intermediate
This compound is not merely an endpoint but a critical branching point in the biosynthesis of a vast number of sesquiterpenoids. researchgate.netnih.gov As a neutral, stable hydrocarbon, it can be released from the synthase and then become a substrate for other enzymes. nih.gov The key to its versatility lies in the potential for its double bonds to be reprotonated, initiating a second wave of cyclization reactions to form bicyclic structures, primarily of the eudesmane (B1671778) and guaiane (B1240927) types. beilstein-journals.orgnih.govresearchgate.net
Derivation Pathways to Eudesmane Sesquiterpenes
The formation of the eudesmane skeleton, which features a 6-6 fused ring system, begins with the reprotonation of the this compound ring. beilstein-journals.orgnih.gov This can theoretically occur at different positions, but two main pathways are considered biosynthetically relevant:
Reprotonation at C1: Protonation of the C1=C10 double bond at the C1 position generates a tertiary carbocation at C10. This is followed by a transannular C6-C1 cyclization, forming the bicyclic eudesmane cationic intermediate. nih.gov
Reprotonation at C4: Protonation of the C4=C5 double bond at the C4 position creates a carbocation at C5. A subsequent C10-C5 bond formation leads to the eudesmane framework. nih.gov
Once the bicyclic eudesmane cation is formed, it can undergo further rearrangements (such as hydride shifts) or be quenched by deprotonation or the addition of a hydroxyl group (from water) to yield a diverse array of eudesmane sesquiterpenes. researchgate.net For example, the acid-catalyzed cyclization of this compound is known to produce selinane-type eudesmanes like selina-3,7(11)-diene (B3433955) and γ-selinene. beilstein-journals.orgbeilstein-journals.org
Derivation Pathways to Guaiane Sesquiterpenes
The guaiane skeleton, characterized by a 5-7 fused bicyclic system, also originates from this compound through reprotonation and transannular cyclization. researchgate.netresearchgate.net The biosynthetic pathways to guaianes diverge from those to eudesmanes based on the site of the initial reprotonation and the subsequent ring-closing event. nih.gov
Potential cyclization routes include:
Reprotonation at C4: As with the eudesmane pathway, protonation can occur at C4. However, instead of a C10-C5 bond, a C7-C4 cyclization can occur, leading to the guaiane framework. nih.gov
Reprotonation at C10: Protonation at C10 of the C1=C10 double bond generates a carbocation at C1. A subsequent attack from the C5=C4 double bond onto C1 (a C5-C1 cyclization) can form the seven-membered ring, completing the guaiane structure. nih.gov
These initial bicyclic guaiane cations are also subject to further enzymatic modifications, including hydride shifts, rearrangements, and quenching steps, which greatly expands the structural diversity of the resulting natural products. researchgate.net Thus, this compound serves as a central, achiral intermediate whose specific reprotonation and subsequent enzyme-catalyzed cyclizations unlock pathways to complex bicyclic sesquiterpene scaffolds. beilstein-journals.orgresearchgate.net
Enzymatic and Non-Enzymatic Interconversions with Other Germacrene Isomers
This compound, a central intermediate in the biosynthesis of many sesquiterpenes, is chemically labile and can be converted into other cyclic isomers through both non-enzymatic and enzymatic processes. researchgate.netnih.gov These transformations are critical as they significantly expand the structural diversity of sesquiterpenoids derived from a single precursor. The interconversions are largely driven by the inherent ring strain of the 10-membered germacrane skeleton and the reactivity of its endocyclic double bonds. d-nb.info
Non-Enzymatic Interconversions
This compound can undergo rearrangements when subjected to heat, acid, or light, leading to a variety of bicyclic and elemene-type structures. nih.govbeilstein-journals.org
Thermal Rearrangement : Like other germacrene isomers, this compound is susceptible to thermal reorganization. beilstein-journals.org When heated to temperatures above 120°C, it readily undergoes a nih.govnih.gov-sigmatropic shift known as the Cope rearrangement to form γ-elemene. researchgate.netbeilstein-journals.org This reaction is a common characteristic of the germacrene framework and is often observed as an artifact during sample analysis by gas chromatography at high temperatures. researchgate.netresearchgate.net
Acid-Catalyzed Interconversion : The presence of acid catalysts can induce complex cyclization cascades. The process is initiated by the reprotonation of the neutral this compound molecule at one of its double bonds, forming a cationic intermediate that subsequently cyclizes. beilstein-journals.orgbeilstein-journals.org For instance, percolating a solution of this compound through alumina (B75360) results in a 1:1 mixture of the selinane-type sesquiterpenes, selina-3,7(11)-diene and γ-selinene. researchgate.net Treatment with diluted sulfuric acid in acetone (B3395972) quantitatively converts this compound into racemic juniper camphor. researchgate.net These reactions highlight how different acidic conditions can direct the cyclization pathway to yield distinct structural skeletons. nih.govresearchgate.net
Photochemical Interconversion : Irradiation with light can also induce transformations of this compound. Photochemical reactions can yield γ-elemene, likely through a biradical mechanism, as well as unique products arising from intramolecular [2+2] cycloadditions between the endocyclic double bonds. nih.govbeilstein-journals.org
The following table summarizes key non-enzymatic conversions of this compound.
Enzymatic Interconversions and Co-synthesis
In a biological context, the "interconversion" of germacrene isomers is often a consequence of the catalytic mechanism of a single sesquiterpene synthase (TPS). These enzymes cyclize the linear precursor, farnesyl diphosphate (FPP), into a reactive germacradienyl cation intermediate. d-nb.infobeilstein-journals.org The final product profile, which can include this compound alongside other isomers like germacrene A, C, or D, is determined by how this enzyme-bound intermediate is deprotonated. nih.govenzyme-database.org
While dedicated (E,E)-germacrene B synthases exist, for example in Solanum habrochaites and Cannabis sativa, it is common for other sesquiterpene synthases to produce this compound as a minor or "promiscuous" product. researchgate.netnih.govwikipedia.org The formation of multiple products from a single enzyme highlights the plasticity of the active site, which can allow for different conformations of the cationic intermediate, leading to varied deprotonation outcomes.
For example, the (+)-germacrene D synthase from ginger (Zingiber officinale) produces this compound as a significant side product, accounting for 17.1% of the product mixture. researchgate.netnih.gov Similarly, the germacrene C synthase from tomato (Lycopersicon esculentum) and the avermitilol synthase from Streptomyces avermitilis also generate this compound as a minor constituent. researchgate.netnih.gov This co-synthesis demonstrates that the biosynthetic pathways to different germacrene isomers are intimately linked at the enzymatic level.
The table below details several terpene synthases that produce this compound along with other major isomeric products.
Natural Occurrence and Distribution of Germacrene B
Phylogenetic Landscape of Germacrene B Producers
This compound is a notable constituent in a variety of higher plants, contributing to their characteristic aromas and chemical profiles.
Humulus lupulus (Hops): this compound was first isolated from hops (Humulus lupulus) through preparative gas chromatography. nih.govresearchgate.net It is considered a characteristic component of certain hop varieties, such as Chinook, and contributes to their unique aroma profiles. researchgate.netacs.org
Citrus spp. : This compound is an important flavor component in the peel oil of several Citrus species. nih.govresearchgate.netresearchgate.net It has been identified in Citrus junos, Citrus aurantifolia (lime), and confirmed for the first time in Florida grapefruit oil. nih.govresearchgate.netresearchgate.net In distilled lime oil, this compound is a primary constituent. researchgate.net Studies on Australian species of Citrus have shown its presence in the leaf oils of Citrus inodora (1–9%) and Citrus gracilis. tandfonline.com Furthermore, in some citrus varieties, this compound levels are significantly higher compared to others, making it a potential biomarker for species identification. mdpi.com
Caryophyllaceae : Within the pink family, Caryophyllaceae, this compound is found as a component of the essential oils in several species. researchgate.net For instance, it has been identified in Gypsophila bicolor, contributing to the chemical makeup of its essential oil. researchgate.netjournalagent.com The presence of this compound, along with other sesquiterpenes like germacrene D and bicyclogermacrene, is a common feature in the essential oils of this family. researchgate.net
Other notable plant species where this compound has been identified include Solidago canadensis, Stenocalyx michelii, Cannabis sativa, and various species within the Lauraceae family, such as Lindera species. nih.govresearchgate.netbeilstein-journals.orgmdpi.com It is also a major constituent in the essential oils of Araucaria heterophylla (Norfolk Island pine) and Bursera inversa. redalyc.orgdergipark.org.trredalyc.org
Table 1: Occurrence of this compound in Selected Higher Plant Species
| Family | Genus | Species | Common Name | Reference(s) |
|---|---|---|---|---|
| Cannabaceae | Humulus | lupulus | Hops | nih.gov, researchgate.net, researchgate.net |
| Rutaceae | Citrus | aurantifolia | Lime | nih.gov, researchgate.net, researchgate.net |
| Rutaceae | Citrus | junos | Yuzu | nih.gov, researchgate.net |
| Rutaceae | Citrus | inodora | - | tandfonline.com |
| Caryophyllaceae | Gypsophila | bicolor | - | researchgate.net, journalagent.com |
| Asteraceae | Solidago | canadensis | Canada Goldenrod | nih.gov, researchgate.net |
| Myrtaceae | Stenocalyx | michelii | Brazilian Cherry | nih.gov, researchgate.net |
| Burseraceae | Bursera | inversa | - | redalyc.org, redalyc.org |
| Araucariaceae | Araucaria | heterophylla | Norfolk Island Pine | dergipark.org.tr |
The production of this compound is not limited to the plant kingdom; it has also been identified in various microbial systems, including both fungi and bacteria.
Fungi: Several fungal species are known to produce this compound. For example, it is produced by Penicillium expansum. researchgate.netescholarship.orgescholarship.org The production of a variety of volatile sesquiterpenes is a known characteristic of the genus Penicillium. researchgate.netescholarship.orgescholarship.org While many fungi produce a range of sesquiterpenes, the specific production of this compound has been noted in the context of identifying volatile organic compounds from indoor molds. nih.gov
Bacteria: In the bacterial domain, this compound is recognized as an intermediate in the biosynthesis of other sesquiterpenes. For instance, in the bacterium Streptomyces pristinaespiralis, this compound is an intermediate in the enzymatic cyclization of farnesyl diphosphate (B83284) to selina-4(15)-7(11)-diene. nih.gov Similarly, it is a minor product of the avermitilol synthase from Streptomyces avermitilis. nih.govbeilstein-journals.org Research into the geosmin (B144297) biosynthesis pathway in Streptomyces coelicolor has also shed light on the role of related germacrene compounds. acs.org
Table 2: Identification of this compound in Microbial Systems
| Kingdom | Phylum | Genus | Species | Context | Reference(s) |
|---|---|---|---|---|---|
| Fungi | Ascomycota | Penicillium | expansum | Volatile production | researchgate.net, escholarship.org, escholarship.org |
| Bacteria | Actinobacteria | Streptomyces | pristinaespiralis | Intermediate in biosynthesis | nih.gov |
| Bacteria | Actinobacteria | Streptomyces | avermitilis | Minor product of synthase | nih.gov, beilstein-journals.org |
This compound has been identified in marine organisms, particularly in soft corals. Research into coral-derived terpene synthases has revealed the production of this compound. chemrxiv.org Specifically, a terpene synthase, PcTS2, from a coral species was found to produce this compound. chemrxiv.org The presence of this compound in corals highlights the diverse ecological niches where it is synthesized and its potential role in the chemical ecology of marine invertebrates. chemrxiv.orgacs.orgnih.gov While germacrene C has been isolated from the soft coral Xenia sp., the direct isolation of this compound from specific named coral species is less commonly detailed in the provided results. jst.go.jp
Identification in Microbial Systems (e.g., Fungi, Bacteria)
Localization within Organisms and Tissues
The accumulation of this compound is often localized to specific tissues and secretions within the producing organisms.
This compound is a common component of essential oils and resins in numerous plants.
Essential Oils: It is a significant constituent of the essential oils of many aromatic plants. nih.govresearchgate.net For example, it is a key flavor element in lime peel oil. nih.govresearchgate.netresearchgate.net The essential oils from various parts of Phlomis cancellata, including the flowers and stems, contain this compound. indexcopernicus.com It is also found in the essential oils of Gypsophila bicolor, Araucaria heterophylla, and in the leaf oil of Boenninghausenia albiflora. researchgate.netdergipark.org.trtandfonline.com
Resins: this compound has been identified as a major component in the resin of several plant species. In the resin of Bursera inversa, it is a major component, constituting 16.3% of the chemical makeup. redalyc.orgredalyc.org The resin of Schinus molle also contains a notable amount of this compound (20.2%). bas.bg
The concentration of this compound can vary significantly between different organs of the same plant.
Flowers, Leaves, and Stems: In Phlomis cancellata, this compound is present in the essential oils of the flowers and stems. indexcopernicus.com Similarly, the flowers of Asphodelus microcarpus have been found to contain this compound (3.9%). researchgate.net The leaves of Lindera species and Citrus inodora are also known to contain this compound. tandfonline.commdpi.com In Gypsophila bicolor, the essential oils from the flowers, leaves, and stems all contain sesquiterpenes, including this compound. researchgate.net
Roots: The essential oil from the roots of Boenninghausenia albiflora contains this compound (3.3%). tandfonline.com The presence of sesquiterpenes, including germacrenes, in underground organs like roots and rhizomes is a documented phenomenon in plants, where they can play ecological roles. nih.gov
Table 3: Distribution of this compound in Plant Organs
| Plant Species | Organ | Finding | Reference(s) |
|---|---|---|---|
| Phlomis cancellata | Flower, Stem | Present in essential oil | indexcopernicus.com |
| Asphodelus microcarpus | Flower | 3.9% of essential oil | researchgate.net |
| Boenninghausenia albiflora | Root | 3.3% of essential oil | tandfonline.com |
| Citrus inodora | Leaf | Present in essential oil | tandfonline.com |
| Lindera spp. | Leaf | Present in essential oil | mdpi.com |
Accumulation in Essential Oils and Resins
Genetic Factors and Chemotype Variation
Genetic variation within and between species is a primary determinant of their chemical profile. scielo.brresearchgate.net This is evident in the existence of different chemotypes, which are populations of the same species that differ in their chemical composition. mdpi.comcabidigitallibrary.orgnih.govunal.edu.co
Genetic Control of Biosynthesis: The production of specific terpenes is controlled by the presence and expression of particular terpene synthase genes. nih.gov For example, in a cross between Lycopersicon esculentum and L. hirsutum, the allele from L. hirsutum at the Sst1 locus on chromosome 6 was associated with the production of this compound and Germacrene D. nih.gov This demonstrates direct genetic control over the production of these compounds.
Quantitative Trait Loci (QTLs): The amount of a particular compound produced is often a quantitative trait, meaning it is controlled by multiple genes. nih.govoup.comscispace.com Studies have identified quantitative trait loci (QTLs) associated with the abundance of specific terpenes. mdpi.com For instance, in carrot, mQTLs (metabolic QTLs) have been mapped for germacrene D, indicating genomic regions that influence its production. mdpi.com
Chemotype Variation: The genetic diversity within a species can lead to the formation of distinct chemotypes. mdpi.comcabidigitallibrary.orgnih.govunal.edu.co A study on Myrcia sylvatica in the Brazilian Amazon identified four different chemotypes based on their essential oil composition. mdpi.com One of these chemotypes was characterized by a high concentration of this compound (24.5%), while others were dominated by different sesquiterpenes like spathulenol (B192435) and caryophyllene (B1175711) oxide. mdpi.com This variation is attributed to the genetic variability within the species. nih.govmdpi.com
The following table illustrates the genetic basis for chemotype variation in Myrcia sylvatica:
| Chemotype | Characterizing Compounds | Percentage of this compound | Reference |
| I | This compound, γ-elemene, β-caryophyllene | 24.5% | mdpi.com |
| II | Spathulenol, this compound, γ-elemene | 7.8–20.7% | mdpi.com |
| III | Spathulenol, β-caryophyllene, δ-cadinene | Not specified as a major component | mdpi.com |
| IV | Spathulenol, Caryophyllene oxide, α-cadinol | Not specified as a major component | mdpi.com |
Ecological Roles and Interspecies Chemical Interactions of Germacrene B
Role in Plant-Herbivore Interactions
Plants have evolved sophisticated defense systems against herbivorous insects, and chemical compounds like Germacrene B are central to these strategies. It participates in both direct and indirect defense mechanisms, either by directly affecting the herbivore or by attracting its natural enemies.
Direct Defense Mechanisms Against Herbivorous Insects
This compound has been identified as a component of plant essential oils with notable insecticidal and antifeedant properties. ontosight.aiifgtbenvis.inresearchgate.net While often part of a complex mixture of volatile compounds, its contribution to direct defense is significant. For instance, essential oils containing this compound have demonstrated toxicity against various insect pests. ontosight.aimdpi.com The compound is released by plants such as squash upon damage by herbivores like the squash bug, forming part of a blend of herbivore-induced plant volatiles (HIPVs) that distinguish damaged from undamaged plants. researchgate.netresearchgate.netnih.gov
Research on the essential oil of Lantana camara has highlighted the presence of this compound as a major constituent, and this oil has shown potent insecticidal activity against the pulse beetle, Callosobruchus chinensis. In laboratory settings, the essential oil not only caused mortality but also deterred egg-laying by the beetles. Similarly, the leaf oil of Chloroxylon swietenia, which contains this compound, has exhibited antifeedant properties against the tobacco caterpillar, Spodoptera litura. researchgate.net Although often acting in synergy with other compounds, the presence of this compound is consistently linked to these direct defense activities. ifgtbenvis.in
Table 1: Examples of Direct Defense Mechanisms of this compound Against Herbivorous Insects
| Plant Species | Herbivorous Insect | Observed Effect |
| Lantana camara | Pulse beetle (Callosobruchus chinensis) | Insecticidal, Oviposition deterrent |
| Chloroxylon swietenia | Tobacco caterpillar (Spodoptera litura) | Antifeedant |
| Various | Pine weevil (Hylobius abietis) | Antifeedant/Feeding deterrent |
| Various | Woolly beech aphid (Phyllaphis fagi), Rice weevil (Sitophilus oryzae) | Insecticidal |
Indirect Defense: Mediation of Natural Enemy Attraction
Beyond direct deterrence, this compound plays a crucial role in indirect defense by attracting the natural enemies of herbivores, such as parasitoids and predators. When a plant is attacked by an herbivore, it releases a specific blend of HIPVs, and this compound is often a component of this chemical cry for help. researchgate.netnih.govmdpi.com
For example, when tomato plants are fed upon by caterpillars, the resulting volatile emissions, which can include this compound, attract parasitic wasps. researchgate.net These wasps then lay their eggs on the herbivores, ultimately killing them. Research on sweet potato has shown that weevil infestation leads to an increased emission of a volatile blend containing this compound. kosmospublishers.com This induced emission is thought to alert natural enemies to the presence of the weevils. kosmospublishers.com Similarly, oviposition by the tomato leafminer, Tuta absoluta, on tomato plants induces the release of volatiles, including this compound, which can attract egg parasitoids of the genus Trichogramma. mdpi.com This highlights the specificity of these interactions, where the plant's chemical signals are fine-tuned to recruit the most effective allies for its defense. nih.gov
Involvement in Plant-Pollinator Communication (as Volatile Attractants)
This compound is also a significant component of the floral scent of various plant species, where it functions to attract pollinators. mdpi.combiochemjournal.com The composition of floral volatiles is a key factor in ensuring successful pollination by attracting specific animals.
In the floral volatile blends of plants pollinated by hawkmoths, such as Brugmansia × candida, this compound can be a major constituent. biochemjournal.comresearchgate.net The release of these volatiles is often timed to coincide with the activity periods of the pollinators, such as at dusk for moth-pollinated species. biochemjournal.comresearchgate.net Furthermore, this compound has been identified in the floral scent of hummingbird-pollinated taxa, suggesting its role in attracting these avian pollinators as well. ku.ac.ke In Michelia crassipes flowers, this compound is one of the most abundant volatile compounds, contributing to the complex floral aroma that likely plays a role in attracting its pollinators. mdpi.com
Table 2: Role of this compound in Plant-Pollinator Interactions
| Plant Species | Pollinator | Role of this compound |
| Brugmansia × candida | Hawkmoth | Major component of floral scent |
| Hummingbird-pollinated taxa | Hummingbird | Component of floral scent |
| Michelia crassipes | Insect pollinators | Abundant floral volatile |
| Arum maculatum | Dung-fly | Component of floral scent |
Contributions to Plant-Microbe Interactions
In addition to its roles in interactions with insects, this compound exhibits significant antimicrobial properties, contributing to the plant's defense against pathogenic fungi and bacteria. ontosight.aimendeley.com
Antifungal Activity and Inhibition of Pathogenic Fungi
Essential oils containing this compound have demonstrated notable antifungal activity against a range of plant pathogenic fungi. tandfonline.combohrium.com For example, the essential oil of Ferulago angulata seeds, which includes this compound, has been shown to inhibit the growth of several phytopathogenic fungi, including Alternaria alternata, Fusarium oxysporum, and Colletotrichum tricbellum. tandfonline.com The presence of this compound in the essential oil of Commiphora myrrha is also associated with its antifungal effects against pathogenic Candida species. aaem.pl These findings suggest that this compound can be a key component of a plant's chemical arsenal (B13267) against fungal infections. bohrium.com
Antibacterial Properties Against Bacterial Species
This compound is also implicated in the defense against bacterial pathogens. ontosight.aimendeley.com Essential oils from Myrcia alagoensis, which are rich in cyclic sesquiterpenes like this compound, have shown antibiotic action against both Gram-positive and Gram-negative bacteria. mendeley.com Similarly, the essential oil of Myrocarpus frondosus, with this compound as a major compound, exhibited inhibitory effects against all bacteria tested in a study, including both Gram-positive and Gram-negative species. scirp.org The essential oil from the leaves of Ocotea caudata, containing this compound, also showed moderate activity against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus. ms-editions.cl
Table 3: Antimicrobial Activity of this compound
| Organism Type | Pathogen Species | Source of this compound-containing oil |
| Fungus | Alternaria alternata | Ferulago angulata |
| Fungus | Fusarium oxysporum | Ferulago angulata |
| Fungus | Colletotrichum tricbellum | Ferulago angulata |
| Fungus | Candida spp. | Commiphora myrrha |
| Bacteria | Gram-positive and Gram-negative bacteria | Myrcia alagoensis |
| Bacteria | Gram-positive and Gram-negative bacteria | Myrocarpus frondosus |
| Bacteria | Bacillus subtilis | Ocotea caudata |
| Bacteria | Staphylococcus aureus | Ocotea caudata |
Modulation of Microbial Community Dynamics
The composition and interactions of microbial communities are fundamental to ecosystem health and stability. Volatile organic compounds (VOCs) produced by microorganisms are increasingly recognized as key chemical signals that can shape the structure and function of these communities. Among these, the sesquiterpene this compound has been identified as a compound with the potential to influence microbial dynamics.
Microbial volatiles, including terpenes, can mediate both cooperative and competitive interactions, influencing processes from nutrient cycling to pathogenesis nih.govmdpi.comfrontiersin.org. For instance, certain bacterial volatiles can provide protists with early information about suitable prey, with specific terpenes like germacrene D-4-ol stimulating protist activity and motility nih.gov. This suggests that related germacrenes, such as this compound, could also function as infochemicals in the soil food web.
Direct evidence for the role of germacrenes in shaping microbial communities comes from studies on specific bacterial species. The methanotrophic bacterium Methylobacter luteus has been shown to produce germacrene as part of its species-specific volatile profile. It is hypothesized that this production may play a role in regulating methane (B114726) consumption in the environment, a key microbial function with significant biogeochemical implications oup.com.
Furthermore, research has linked the presence of this compound to shifts in microbial community balance. Studies investigating the chemical profiles associated with dysbiotic, or imbalanced, microbial communities have detected this compound, suggesting its involvement either as a cause or a consequence of such microbial shifts. The antibacterial properties of this compound further support its capacity to act as a selective pressure, favoring the growth of resistant species and thereby altering the community structure researchgate.netmdpi.com. The release of such compounds into the environment can create chemical gradients that influence microbial motility, resource competition, and niche partitioning, thereby actively modulating the dynamic landscape of microbial communities.
Function in Insect Intraspecific and Interspecific Communication (e.g., Pheromones, Alarm Signals)
Chemical signaling is a primary mode of communication for insects, governing behaviors from mating to defense. Pheromones, which are chemical signals used for intraspecific communication, and kairomones, which are intercepted by other species, are crucial for survival and reproduction d-nb.info. The germacrene family of sesquiterpenes, including this compound, plays a significant role in this chemical language.
While (E)-β-farnesene is the most commonly identified alarm pheromone in aphids, causing them to cease feeding and disperse upon predator attack, other sesquiterpenes are also employed oup.complos.orguni-hamburg.de. Germacrene A, for example, has been identified as an alarm pheromone in aphids of the genus Therioaphis plos.orgresearchgate.net. This establishes a clear precedent for the use of germacrenes in high-stakes danger signaling. The structural similarity and shared biosynthetic pathways among germacrenes suggest a potential for functional overlap or specificity across different insect groups.
The function of these compounds can extend beyond simple alarm or attraction. They are integral to complex behaviors, and their detection by specialized odorant binding proteins (OBPs) in the insect's antennae is the first step in a cascade that translates a chemical cue into a physiological response uni-hamburg.de.
Participation in Microbial Chemical Dialogues and Interspecific Signaling
Microorganisms engage in sophisticated chemical conversations to coordinate group behaviors, manage competition, and establish symbiotic or pathogenic relationships mdpi.comresearchgate.net. This "quorum sensing" and other forms of chemical signaling rely on the production and detection of a diverse array of small molecules, including volatile organic compounds (VOCs) mdpi.com. Terpenes, as a major class of microbial VOCs, are key players in these dialogues, and this compound has been identified as a participant in these interspecific interactions nih.govfrontiersin.org.
The most direct form of microbial dialogue is antagonism, where one organism produces compounds to inhibit or kill another. This compound has demonstrated notable antibacterial activity. Essential oil rich in this compound showed efficacy against bacteria such as Pseudomonas fluorescens and Bacillus cereus, indicating its role as a defensive or competitive agent in microbial ecosystems researchgate.net. This antimicrobial action is a clear form of interspecific signaling, where this compound acts as a weapon in the chemical warfare between competing microbes.
Beyond direct antagonism, microbial volatiles mediate a wide range of interactions. Bacteria and fungi release complex bouquets of VOCs that can influence the growth, development, and behavior of neighboring organisms nih.govfrontiersin.org. The production of germacrene by the bacterium Methylobacter luteus is an example of a microbe generating a specific sesquiterpene signal oup.com. While the exact "meaning" of this signal is still under investigation, it is part of the chemical vocabulary used in its environment. Such signals can function over distances, as their volatility allows them to diffuse through soil and air, mediating long-distance inter-kingdom and intra-kingdom communication mdpi.commdpi.com. The involvement of sesquiterpenes like this compound in these processes underscores their importance in the complex chemical networks that structure microbial life.
Significance in the Chemical Ecology of Social Insects (e.g., Termite Defensive Secretions)
In social insects, chemical defense is a cornerstone of colony survival, protecting against predators, competitors, and pathogens. Termites, in particular, have evolved sophisticated chemical defense strategies, often centered on the secretions of a specialized soldier caste. This compound is a significant component of the defensive arsenal of some of the most widespread and economically important termite species.
Soldiers of the subterranean termite genus Reticulitermes possess a frontal gland that secretes a complex blend of terpenoid compounds when the colony is threatened. Numerous studies have identified this compound as a major sesquiterpene constituent in the soldier defense secretions (SDS) of various Reticulitermes species across North America and Europe nih.govresearchgate.net.
The composition of these defensive secretions is often species-specific. For example, analysis of European Reticulitermes taxa revealed distinct mixtures of mono-, sesqui-, and diterpenes, with this compound being a characteristic component alongside compounds like Germacrene A, γ-cadinene, and α-pinene mdpi.com. This chemical specificity is so reliable that the SDS phenotype, including the presence and relative abundance of this compound, is used as a chemotaxonomic tool to differentiate between termite species and even between different cuticular hydrocarbon phenotypes within a species nih.govresearchgate.net. The defensive fluid acts as a viscous, sticky secretion that can entangle and incapacitate enemies, particularly ants, which are major predators of termites. The terpenoid components, including this compound, likely contribute to the toxicity and repellent properties of the secretion.
Chemical Reactivity, Molecular Transformations, and Stereochemical Aspects of Germacrene B
Thermal Rearrangements of Germacrene B
Cope Rearrangement to γ-Elemene and Related Products
One of the most characteristic reactions of this compound is its thermal rearrangement to γ-elemene. beilstein-journals.orgbeilstein-journals.orgmdpi.comthieme-connect.com This transformation is a classic example of a Cope rearrangement, a mdpi.commdpi.com-sigmatropic rearrangement that occurs upon heating. beilstein-journals.orgbeilstein-journals.org When this compound is heated to temperatures above 120°C, it readily converts to γ-elemene. beilstein-journals.orgbeilstein-journals.org This rearrangement is often observed during the analysis of essential oils by gas chromatography (GC), where the high temperatures of the injector port can induce the conversion. mdpi.comthieme-connect.com
The reaction can also be facilitated by transition metal catalysts. For instance, treatment of this compound with bis(benzonitrile)palladium chloride yields a palladium chloride complex of γ-elemene, from which γ-elemene can be liberated by the action of dimethyl sulfoxide. beilstein-journals.orgbeilstein-journals.org
The structure of γ-elemene was definitively confirmed by its synthesis from this compound through this Cope rearrangement. beilstein-journals.orgbeilstein-journals.org Historically, a compound with a tentatively assigned structure of γ-elemene was first obtained as a pyrolysis product of elemol (B1671167) phenylurethane. beilstein-journals.orgbeilstein-journals.org
Kinetic and Thermodynamic Considerations of Thermal Isomerization
The thermal isomerization of germacrane (B1241064) sesquiterpenoids, including this compound, to their corresponding elemane derivatives is a well-documented phenomenon. thieme-connect.com Computational studies using density functional theory (DFT) and post-Hartree-Fock ab initio methods have provided insights into the energetics of these Cope rearrangements. thieme-connect.com These calculations are generally in qualitative agreement with experimental observations. thieme-connect.com
The thermodynamics of the reaction dictate the equilibrium between this compound and γ-elemene. researchgate.net At elevated temperatures, the formation of the more thermally stable γ-elemene is favored. The ease of this rearrangement highlights the potential for γ-elemene to be an artifact of the isolation or analysis process, particularly in methods involving heat. mdpi.comthieme-connect.com
Molecular mechanics calculations have identified four stable conformers for this compound (1a–d), with 1a being the most stable. beilstein-journals.orgbeilstein-journals.org The relatively low energy barrier between these conformers allows for rapid interconversion at room temperature, which is consistent with the sharp signals observed in its 13C NMR spectrum. beilstein-journals.orgbeilstein-journals.org This conformational flexibility is a key factor in its reactivity, including the Cope rearrangement.
Acid-Catalyzed Cyclizations and Isomerizations
This compound is susceptible to acid-catalyzed reactions, leading to the formation of various bicyclic sesquiterpene skeletons. beilstein-journals.orgbeilstein-journals.org The course of these reactions is directed by the initial site of protonation on the germacrene ring.
Formation of Selinane Derivatives
Under acidic conditions, this compound can undergo cyclization to form selinane-type sesquiterpenes. beilstein-journals.orgbeilstein-journals.org For example, percolation of this compound through alumina (B75360) results in a 1:1 mixture of selina-3,7(11)-diene (B3433955) and γ-selinene. beilstein-journals.orgbeilstein-journals.orgnih.gov
Protonation at different carbon atoms of the this compound ring can theoretically lead to various eudesmane (B1671778) and guaiane (B1240927) skeletons. beilstein-journals.orgnih.gov Protonation at C-1 initiates a cyclization cascade that, after deprotonation, can yield selinane derivatives like selina-3,7(11)-diene and (+)-γ-selinene. beilstein-journals.orgbeilstein-journals.org The formation of (+)-γ-selinene with a positive optical rotation from wormwood oil suggests an enzymatic, rather than a purely acid-catalyzed, process in that specific natural source. beilstein-journals.orgbeilstein-journals.org
Cyclization to Juniper Camphor
Treatment of this compound with dilute sulfuric acid in acetone (B3395972) leads to the quantitative formation of racemic juniper camphor. beilstein-journals.orgbeilstein-journals.org This reaction proceeds through a protonation-induced cyclization. beilstein-journals.orgbeilstein-journals.org The proposed mechanism involves the capture of the resulting carbocation by water to form juniper camphor. beilstein-journals.orgbeilstein-journals.org The isolation of both (+)- and (-)-juniper camphor, as well as racemic mixtures, from various natural and synthetic sources has been reported. beilstein-journals.org
Photochemical Reactions and Resulting Product Profiles
This compound exhibits interesting photochemical reactivity. beilstein-journals.orgbeilstein-journals.org Irradiation of this compound can lead to a variety of products through different photochemical pathways. beilstein-journals.orgnih.gov
One notable reaction is a [2+2] cycloaddition between the endocyclic double bonds, which is proposed to occur from the 1c and 1d conformers of this compound. nih.gov Another photochemical transformation involves an E/Z isomerization, which is a prerequisite for certain cycloadditions. beilstein-journals.orgnih.gov
Further photochemical products that have been identified include γ-elemene (the Cope rearrangement product), a compound formed via a biradical mechanism, and other rearranged products. beilstein-journals.orgnih.gov
Chiral Properties and Enantiomeric Stability of this compound
Planar Chirality and Rapid Enantiomeric Interconversion
This compound is a sesquiterpene that possesses planar chirality. beilstein-journals.orgbeilstein-journals.orgresearchgate.net This form of stereoisomerism arises not from a stereocenter or an axis of chirality, but from the arrangement of atoms in a plane. In (E,E)-germacranes like this compound, the two endocyclic double bonds are positioned approximately perpendicular to the plane of the ten-membered ring, which is the source of this chirality. core.ac.uk
Despite possessing planar chirality, this compound is not enantiomerically stable at room temperature. nih.govacs.orgacs.org Research has demonstrated that a rapid interconversion occurs between its enantiomers. beilstein-journals.orgbeilstein-journals.org This was notably established through experiments on its derivative, 15-hydroxythis compound. nih.govacs.org In a study utilizing asymmetric Sharpless epoxidation as a method for kinetic resolution, it was observed that the unreacted 15-hydroxythis compound recovered from the process was racemic. beilstein-journals.orgnih.gov This outcome indicates that the racemization rate of the derivative is fast at room temperature. core.ac.ukacs.org Researchers have concluded that this finding can be safely extrapolated to this compound itself, as the replacement of the hydroxyl group with a hydrogen atom is unlikely to significantly influence the rate of racemization. acs.org Consequently, this compound enantiomers undergo a fast interconversion, preventing the isolation of stable, optically active forms at ambient temperatures. beilstein-journals.orgacs.org
Conformational Analysis of the Cyclodecadiene Ring System
The ten-membered cyclodecadiene ring of (E,E)-germacranes, including this compound, is flexible and can adopt several conformations. core.ac.uk Molecular mechanics calculations have been employed to identify the principal conformers of this compound. beilstein-journals.orgresearchgate.net These calculations have established four key conformers, often designated as 1a, 1b, 1c, and 1d. beilstein-journals.org
The calculations revealed that all four conformers have similar stability, with conformer 1a being the most stable. beilstein-journals.orgbeilstein-journals.org The relative energies of these conformers have been calculated, highlighting the low energy barriers between them. beilstein-journals.org
Table 1: Relative Energies of this compound Conformers
| Conformer | Relative Energy (kcal/mol) |
|---|---|
| 1a | 0.00 |
| 1b | +0.48 |
| 1c | +0.63 |
| 1d | +0.84 |
Data sourced from molecular mechanics calculations. beilstein-journals.org
Experimental evidence supports the rapid interconversion between these conformers at room temperature. beilstein-journals.orgresearchgate.net The ¹³C NMR spectrum of this compound displays a defined set of fifteen sharp signals. beilstein-journals.org This is indicative of a fast equilibrium between the conformers on the NMR timescale. beilstein-journals.orgresearchgate.net This characteristic contrasts with other germacrenes like germacrene A and hedycaryol, which show significant line broadening and multiple sets of peaks in their NMR spectra, pointing to a higher energy barrier for conformational interconversion compared to this compound. beilstein-journals.orgresearchgate.net The flexible nature of the ten-membered ring in this compound is also crucial for its thermal reactivity, such as the Cope rearrangement to form γ-elemene at elevated temperatures. researchgate.net
Synthetic Approaches and Biotechnological Production of Germacrene B
Biomimetic and Chemical Synthesis Strategies for Germacrene B
Biomimetic synthesis endeavors to replicate the natural cyclization of farnesyl diphosphate (B83284) (FPP) that leads to the germacrane (B1241064) skeleton. This compound itself was first chemically prepared from germacrone (B1671451) via a reduction with lithium in ammonia. researchgate.net The inherent instability of germacrenes, which can readily undergo rearrangements and further cyclizations, presents a significant challenge in their chemical synthesis. beilstein-journals.orgrsc.org For instance, treating this compound with alumina (B75360) can induce cyclization to form selinene-type products, while treatment with dilute sulfuric acid can lead to other bicyclic structures. beilstein-journals.org
The planar chirality of this compound and its derivatives has also been a subject of study. Asymmetric epoxidation, a common strategy in stereoselective synthesis, when applied to a derivative of this compound, revealed that the compound is not enantiomerically stable at room temperature, indicating a rapid interconversion between its enantiomers. acs.org This highlights the complexity of controlling stereochemistry in the chemical synthesis of this compound. Furthermore, bicyclogermacrene, a related sesquiterpene, has been utilized as a platform intermediate for the biomimetic synthesis of various other sesquiterpenoids, showcasing the potential of leveraging these cyclic structures for broader synthetic applications. researchgate.net
Chemoenzymatic Synthesis of this compound and its Analogues
Chemoenzymatic approaches combine the selectivity of enzymes with the versatility of chemical synthesis to produce this compound and its analogues. This strategy often involves using terpene synthases, such as germacrene A synthase (GAS) and germacrene D synthase (GDS), with modified farnesyl diphosphate (FDP) substrates. rsc.orgrsc.org By providing these enzymes with chemically synthesized FDP analogues, researchers have successfully generated a library of novel germacrene derivatives. rsc.orgrsc.org
This method allows for the creation of compounds that may not be accessible through purely biological or chemical means and can possess enhanced biological properties. core.ac.uk For example, fluorinated germacrene A analogues with improved stability have been produced enzymatically from fluorinated FDP precursors. rsc.org The optimization of reaction conditions, such as the concentrations of magnesium ions, FDP, and the enzyme itself, is crucial for efficient conversion and to avoid issues like enzyme aggregation or the formation of inactive complexes. rsc.org The promiscuity of some terpene synthases has been exploited to produce non-natural terpenoids, further expanding the chemical diversity achievable through this approach. doi.org
Metabolic Engineering and Heterologous Production in Microbial Cell Factories
Microbial cell factories, such as Escherichia coli and yeast, have emerged as promising platforms for the sustainable production of terpenoids, including this compound and its precursors. mdpi.comescholarship.org These systems offer the potential for high-yield, scalable, and cost-effective production from simple carbon sources.
Optimization in Escherichia coli Systems
Escherichia coli is a widely used host for sesquiterpene production due to its well-characterized genetics and rapid growth. escholarship.org A key strategy for enhancing production is the introduction of a heterologous mevalonate (B85504) (MVA) pathway to supplement the native methylerythritol 4-phosphate (MEP) pathway for the biosynthesis of the precursor FPP. nih.govresearchgate.net Further metabolic engineering efforts focus on:
Pathway Optimization: Overexpression of key enzymes in the MVA pathway and the relevant terpene synthase is a common approach. nih.gov
Deletion of Competing Pathways: Inactivating pathways that divert precursors away from terpenoid synthesis can significantly increase the final product yield. researchgate.netnih.gov
Protein and Translational Engineering: Modifying the terpene synthase through techniques like error-prone PCR can lead to variants with improved catalytic activity. nih.gov
Through these combined strategies, researchers have achieved significant titers of germacrene A, a direct precursor to other valuable sesquiterpenes, in E. coli fed-batch fermentations. nih.gov
Table 1: Examples of Metabolic Engineering Strategies in E. coli for Germacrene A Production
| Strain | Key Engineering Strategies | Product Titer (g/L) | Reference |
| E. coli BL21 (DE3) | Deletion of competing pathways, protein and translational engineering of germacrene A synthase, exporter engineering. | 2.13 (Germacrene A) | nih.gov |
| E. coli BL21 Star (DE3) | Heterologous MVA pathway, identification of an effective germacrene A synthase. | 0.147 (Germacrene A) | researchgate.net |
| E. coli BL21 Star (DE3) | Protein engineering of germacrene A synthase (Lactuca sativa), heterologous MVA pathway. | 0.126 (Germacrene A) | researchgate.net |
Engineering in Yeast Strains (e.g., Pichia pastoris)
Yeast species, particularly Pichia pastoris, are also effective hosts for producing terpenoids. mdpi.com P. pastoris is known for its ability to grow to high cell densities and for its strong, inducible promoters, making it an attractive system for recombinant protein production, including terpene synthases. nih.govscispace.com
Metabolic engineering strategies in P. pastoris for germacrene production often mirror those in E. coli, including:
Overexpression of Pathway Genes: Increasing the expression of genes in the mevalonate pathway, such as tHMG1 and IDI1, can redirect metabolic flux towards germacrene synthesis. nih.gov
Gene Copy Number Variation: Increasing the copy number of the germacrene A synthase gene is a direct method to boost production. nih.gov
Process Optimization: Fine-tuning fermentation conditions, such as media composition and feeding strategies in a bioreactor, is critical to maximize yields. nih.gov
Using these approaches, a P. pastoris cell factory was successfully constructed for the efficient production of germacrene A, achieving a titer of 1.9 g/L in a fed-batch fermentation. nih.gov
Table 2: Germacrene A Production in Engineered Pichia pastoris
| Strain | Key Engineering Strategies | Product Titer (g/L) | Reference |
| P. pastoris GAS16 | Increased copy number of germacrene A synthase, tHMG1, and IDI1; fed-batch fermentation. | 1.9 | nih.gov |
Sustainable Production Methodologies and Biorefinery Concepts
The development of microbial cell factories for this compound and other terpenoids aligns with the broader goals of a sustainable bioeconomy and the biorefinery concept. biofueljournal.combmbf.de A biorefinery aims to convert biomass and biogenic residues into a spectrum of valuable products, including chemicals, materials, and energy, while minimizing waste and environmental impact. biofueljournal.comresearchgate.net
Microorganisms and their enzymes are key biotechnological tools in biorefineries, capable of converting a wide range of renewable raw materials into desired products. researchgate.netmdpi.com The production of high-value chemicals like this compound through microbial fermentation is a prime example of a "products-driven" biorefinery. researchgate.net
Sustainable production methodologies within this framework focus on:
Use of Renewable Feedstocks: Utilizing inexpensive and abundant raw materials is crucial for the economic viability of the biorefinery process. mdpi.com
Integrated Processes: Combining different conversion technologies (e.g., fermentation, chemical catalysis) to maximize the value derived from the biomass. biofueljournal.com
Circular Economy Principles: Designing processes that are resource-efficient, minimize waste generation, and ideally create closed-loop systems. biofueljournal.com
The shift towards bio-based production of chemicals like this compound reduces reliance on fossil fuels, lowers carbon emissions, and fosters innovation in green technologies. mituniversity.ac.in
Advanced Analytical Methodologies for Germacrene B Research
Chromatographic Techniques for Separation and Quantification
Chromatography is fundamental to the initial isolation and measurement of Germacrene B from natural sources, such as essential oils. Given the compound's volatility and potential for thermal rearrangement, the choice of technique is critical.
Gas Chromatography-Mass Spectrometry (GC-MS) with Enantioselective Columns
Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for separating and identifying volatile compounds in a mixture. scielo.sa.cr For chiral molecules like many sesquiterpenes, standard GC columns are often insufficient as they cannot separate enantiomers. The use of specialized enantioselective (chiral) columns, frequently based on cyclodextrin (B1172386) derivatives, is essential for this purpose. nih.gov This technique allows for the separation and quantification of individual enantiomers of a compound, which is vital as different enantiomers can have distinct biological activities and sensory properties.
In the analysis of essential oils containing this compound, enantioselective GC-MS can resolve the specific stereoisomers present. scielo.sa.cr The process involves injecting the volatile sample, which is carried by an inert gas through a heated column. The chiral stationary phase of the column interacts differently with each enantiomer, causing them to travel at different speeds and thus elute at different times. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented, providing a unique mass spectrum that confirms their identity. While specific enantioselective separation data for this compound is not as commonly published as for other germacrenes like Germacrene D, the principle and application are directly transferable. For instance, analyses of related compounds demonstrate the clear separation of enantiomers on chiral columns, a feat not possible on standard columns like DB-5. nih.gov
Table 1: Example of GC-MS Parameters for Sesquiterpene Analysis
| Parameter | Setting |
|---|---|
| Column Type | Chiral Cyclodex-B (or similar) |
| Column Dimensions | 30 m x 0.25 mm i.d., 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow (e.g., 1 mL/min) |
| Injector Temperature | 250 °C (Note: Lower temperatures may be needed to prevent rearrangement of labile germacrenes) |
| Oven Program | Example: 40°C hold for 1 min, ramp 10°C/min to 100°C, then 3°C/min to 245°C |
| MS Ionization | Electron Impact (EI), 70 eV |
| Mass Range | m/z 35-400 |
This table presents typical settings for the analysis of sesquiterpenes; specific conditions may be optimized for this compound.
High-Performance Liquid Chromatography (HPLC) for Isolation
For the preparative isolation of this compound, High-Performance Liquid Chromatography (HPLC) is a preferred method. Unlike GC, HPLC operates at or near room temperature, which is a significant advantage for thermally labile compounds like this compound that can undergo Cope rearrangement when heated. beilstein-journals.org
A successful method for isolating this compound from lime peel oil utilized a semipreparative, normal-phase HPLC system. asm.org This approach employed multiple silica (B1680970) columns connected in series and used a nonpolar mobile phase (hexane). asm.org This setup allows for the efficient separation of terpene hydrocarbons, which tend to co-elute in reversed-phase systems. asm.org The isolated fractions can be collected and subsequently analyzed by GC-MS and other spectroscopic techniques for structure confirmation. asm.org This HPLC method proved effective in obtaining pure this compound (over 98% purity) from a complex hydrocarbon fraction of the essential oil. asm.org
Table 2: HPLC Conditions for this compound Isolation from Lime Peel Oil
| Parameter | Specification |
|---|---|
| Instrument | Waters Associates Model 6000A pump, U6K injector, R401 RI detector |
| Columns | Three 50 cm x 9.4 mm, 10-µm µPorasil silica columns in tandem |
| Mobile Phase | Hexane |
| Flow Rate | 5.0 mL/min |
| Detection | Refractive Index (RI) |
Data sourced from Chamblee et al. (1987). asm.org
Spectroscopic Techniques for Structure Elucidation and Stereochemical Assignment
Once this compound is isolated, spectroscopic methods are employed to confirm its molecular structure and stereochemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the precise structure of organic molecules. For this compound, ¹H and ¹³C NMR spectra provide detailed information about the carbon skeleton and the chemical environment of each proton and carbon atom. beilstein-journals.orgnih.gov The fact that this compound shows a defined set of fifteen sharp signals in its ¹³C NMR spectrum suggests a rapid interconversion between its conformers at room temperature. nih.gov
Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish connectivity between atoms. rsc.org These experiments reveal which protons are coupled to each other and which protons are attached to which carbons, allowing for an unambiguous assignment of all signals and confirmation of the complex 10-membered ring structure of this compound. beilstein-journals.orgrsc.org
Table 3: Reported ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Carbon No. | ¹³C NMR (δ, ppm) | ¹H NMR (δ, ppm, multiplicity, J in Hz) |
|---|---|---|
| 1 | 132.8 | 4.88 (d, J=10.0) |
| 2 | 28.5 | 2.10 (m) |
| 3 | 39.8 | 2.10 (m) |
| 4 | 134.3 | - |
| 5 | 124.9 | 5.25 (d, J=15.5) |
| 6 | 41.5 | 2.10 (m) |
| 7 | 32.3 | 2.10 (m) |
| 8 | 26.8 | 2.10 (m) |
| 9 | 48.0 | 2.10 (m) |
| 10 | 125.6 | 5.06 (dd, J=15.5, 10.0) |
| 11 | 149.8 | - |
| 12 | 108.7 | 4.67 (s), 4.54 (s) |
| 13 | 20.9 | 1.63 (s) |
| 14 | 16.3 | 1.58 (s) |
| 15 | 17.6 | 1.05 (d, J=6.5) |
Note: NMR data can vary slightly based on solvent and experimental conditions. This table represents a compilation of reported data. Assignments for overlapping methylene (B1212753) protons (H-2, H-3, H-6, H-7, H-8, H-9) are often complex and reported as a multiplet.
Mass Spectrometry-Based Characterization (e.g., EI-MS Fragmentation Patterns)
Mass spectrometry (MS), particularly with Electron Ionization (EI), provides information about the molecular weight of a compound and its characteristic fragmentation pattern. ekb.eg For this compound, the molecular ion (M⁺) peak would appear at a mass-to-charge ratio (m/z) of 204, corresponding to its molecular formula C₁₅H₂₄.
The fragmentation pattern is a molecular fingerprint that aids in identification. When a molecule is subjected to high-energy electrons (typically 70 eV) in an EI source, it fragments in predictable ways. ekb.eg The resulting fragment ions are detected, and their m/z values and relative abundances create a unique mass spectrum. researchgate.net The identification of this compound in complex mixtures is often achieved by comparing its experimentally obtained mass spectrum and retention index with those in spectral libraries like NIST. mdpi.com
Table 4: Key Ions in the Electron Ionization Mass Spectrum of this compound
| m/z (Mass/Charge) | Relative Intensity | Possible Fragment Identity |
|---|---|---|
| 204 | Moderate | Molecular Ion [M]⁺ |
| 189 | Low | [M - CH₃]⁺ |
| 161 | High | [M - C₃H₇]⁺ (Loss of isopropyl group) |
| 133 | Moderate | Further fragmentation |
| 119 | Moderate | Further fragmentation |
| 105 | High | Further fragmentation |
| 93 | High | Further fragmentation |
| 91 | High | Tropylium ion or related structures |
Relative intensities are qualitative (Low, Moderate, High) and can vary between instruments. The fragmentation of cyclic terpenes is complex and can involve multiple rearrangement pathways.
Integration of Multi-Omics Approaches for Comprehensive Analysis
Modern biological research increasingly relies on multi-omics approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics to provide a holistic view of a biological system. frontiersin.orgnih.gov In the context of this compound, these strategies are powerful for understanding its biosynthesis, regulation, and ecological function.
Genomics involves sequencing and analyzing an organism's entire genome. This can identify the genes encoding enzymes responsible for terpene biosynthesis, such as terpene synthases (TPSs). By finding a gene with homology to known germacrene synthases, researchers can hypothesize its function. nih.gov
Transcriptomics (often via RNA-Seq) measures the expression levels of all genes in a cell or tissue at a specific time. By correlating high expression of a specific TPS gene with the production of this compound, a direct link between the gene and the compound can be established. mdpi.com
Proteomics studies the entire set of proteins, and can confirm that a specific TPS enzyme is not only transcribed but also translated into a functional protein. asm.org
Metabolomics is the comprehensive analysis of all metabolites, including this compound, within a biological sample. This provides the direct chemical evidence of the compound's presence and abundance.
By integrating these layers of information, researchers can build comprehensive models of metabolic pathways. mdpi.com For example, a multi-omics study on a plant might reveal that under certain stress conditions (e.g., herbivore attack), the expression of a specific germacrene synthase gene is upregulated (transcriptomics), leading to an increase in the corresponding enzyme (proteomics) and a subsequent spike in the production of this compound (metabolomics). This integrated approach provides strong evidence for the compound's role in the plant's defense response. asm.org
Structure Activity Relationship Studies and Functional Analogue Exploration
Design and Synthesis of Germacrene B Analogues
The design and synthesis of analogues of this compound and related germacrenes have been pursued to investigate their biological properties. A chemoenzymatic approach has proven effective in generating novel germacrene analogues. core.ac.ukrsc.org This method utilizes terpene synthases, such as germacrene A synthase (GAS) and germacrene D synthase (GDS), in combination with modified farnesyl diphosphate (B83284) (FDP) analogues. core.ac.ukrsc.org For instance, a small library of alkyl- and fluorine-modified germacrene A and D analogues has been synthesized by exposing the corresponding FDP analogues to these enzymes. core.ac.uk
The synthesis of (±)-9-methylgermacrene-B, the racemate of the male-produced sex pheromone of the sandfly Lutzomyia longipalpis, represents a notable achievement in the synthesis of this compound analogues. acs.org The initial synthesis of this compound itself was achieved from germacrone (B1671451) through a sequence involving reduction to an alcohol, acetylation, and subsequent reduction. researchgate.net These synthetic strategies provide a foundation for creating a diverse range of analogues for further study.
Functionalization and Derivatization of the this compound Skeleton
The this compound skeleton, a ten-membered ring system, is a versatile scaffold for various chemical modifications. beilstein-journals.orgbeilstein-journals.org Functionalization often involves targeting the double bonds or the allylic positions of the ring. Germacranes are recognized as crucial intermediates in the biosynthesis of a vast array of sesquiterpenoids, including eudesmanes and guaianes. beilstein-journals.orgbeilstein-journals.org This natural diversification highlights the inherent reactivity of the germacrane (B1241064) core, which can be harnessed for synthetic derivatization.
The biosynthesis of many sesquiterpene hydrocarbons and alcohols with eudesmane (B1671778) or guaiane (B1240927) skeletons can be rationalized as proceeding from the neutral intermediate this compound. beilstein-journals.orgbeilstein-journals.org These natural transformations, which involve protonation and subsequent cyclization reactions, provide a blueprint for laboratory-based derivatization strategies. beilstein-journals.orgbeilstein-journals.orgnih.gov For example, treatment of this compound with alumina (B75360) can induce cyclization to form compounds with different skeletons. researchgate.net Similarly, photochemical reactions can lead to rearranged products. beilstein-journals.org The functionalization of the inert carbon skeleton is often catalyzed by hydroxylases, which play a significant role in modifying the terpenoid backbone in nature. researchgate.net
Elucidation of Structure-Activity Relationships (SAR) in Biological Contexts
Understanding the relationship between the structure of this compound and its biological activity is crucial for the development of new applications. Studies have shown that the terpenoid skeleton and its functionalities play a significant role in modulating biological activities. researchgate.net For instance, in the context of phytotoxicity, sesquiterpenes like germacrene and its derivatives are among the most effective compounds found in essential oils. mdpi.com
A systematic review and chemometric analysis of the phytotoxic effects of essential oils revealed that oxygenated terpenes, particularly mono- and sesquiterpenes, are key players in their bioactivity. mdpi.com Specifically, caryophyllene (B1175711) and its derivatives, including germacrene, were identified as highly effective sesquiterpenes. mdpi.com This suggests that the presence and nature of oxygen-containing functional groups on the germacrene skeleton can significantly influence its biological profile. Further research is needed to delineate the specific structural features responsible for these activities.
Investigation of Bioactivity for Specific Oxidized Derivatives and Other Modified Analogues
The investigation into the bioactivity of oxidized and modified germacrene analogues has yielded promising results. In the plant family Asteraceae, germacrene A is a precursor to a variety of sesquiterpene lactones (STLs), many of which exhibit biological activity. researchgate.netnih.gov Germacrene A oxidase, a key enzyme in this pathway, catalyzes the oxidation of germacrene A to germacrene A acid. nih.gov This acid and its hydroxylated derivatives have shown anti-tumor and anti-inflammatory properties. nih.gov
In the wild tomato species Solanum habrochaites, two oxidized derivatives of 7-epi-zingiberene, a compound related to this compound, have been identified: 9-hydroxy-zingiberene and 9-hydroxy-10,11-epoxy-zingiberene. biorxiv.org Bioassays revealed that 9-hydroxy-10,11-epoxy-zingiberene, in particular, exhibits significant toxicity against the whitefly Bemisia tabaci. biorxiv.org This highlights how specific oxidative modifications can confer potent and specific biological activities. Furthermore, this compound itself is a major component of essential oils from various plants that demonstrate antibacterial and antiproliferative activities. researchgate.netms-editions.cl
Future Research Directions and Emerging Applications of Germacrene B
Advanced Understanding and Control of Stereochemistry in Biosynthesis and Transformations
Germacrene B possesses a conformationally flexible 10-membered ring, which gives rise to planar chirality. nih.govcore.ac.uk However, studies on its derivative, 15-hydroxythis compound, have shown that this material is racemic, indicating a rapid interconversion between its enantiomers at room temperature. nih.govcore.ac.ukacs.org This suggests that this compound itself is not enantiomerically stable under normal conditions. core.ac.ukacs.org
This inherent flexibility presents both a challenge and an opportunity. While this compound itself is achiral or rapidly racemizes, the subsequent enzymatic transformations are often highly stereospecific. The conformation of the 10-membered ring adopted within the enzyme's active site at the moment of reprotonation and cyclization is believed to dictate the stereochemistry of the final bicyclic product. core.ac.uk The ten-membered ring of (E,E)-germacranes can adopt four principal conformations, which are interconvertible. core.ac.uk
A key area of future research is to understand how sesquiterpene synthases control these conformations to achieve specific stereochemical outcomes. For example, the acid-induced cyclization of a germacrane (B1241064) epoxide leading to guaianes is thought to proceed via a specific trans-fused carbocationic intermediate. core.ac.ukacs.org Advanced structural biology and computational modeling can provide insights into how the enzyme's active site sterically guides the folding of the flexible germacrene ring system. By understanding these controlling factors, it may become possible to engineer enzymes that produce specific stereoisomers of eudesmane (B1671778) or guaiane (B1240927) sesquiterpenes from the common this compound intermediate.
Rational Design and Engineering of Sesquiterpene Synthases for Targeted Product Profiles
The promiscuity of sesquiterpene synthases, which often produce a mixture of products, is a significant area of research. acs.orggoogle.com Rational design and directed evolution are powerful strategies to alter the product profiles of these enzymes, aiming for higher fidelity and novel activities. rsc.orgacs.org
Slight modifications to the active site of a sesquiterpene synthase can dramatically shift the product distribution. acs.org For example, engineering a selinadiene synthase by introducing a G305E mutation in the K helix introduced hydroxylation activity, producing selin-7(11)-en-4-ol, whereas other mutations primarily led to this compound. rsc.org Similarly, computer-informed engineering of a sesquiterpene synthase (JeSTS4) identified key residues that, when mutated (e.g., G91S), significantly improved the production of bicyclogermacrene, a related compound. acs.org
Future efforts will leverage molecular dynamics (MD) simulations and X-ray crystallography to better understand substrate binding, the folding of intermediates within the active site, and the role of active-site water molecules. rsc.org This knowledge can guide the rational design of synthases. For instance, simulations have suggested that active site water can act as a bridge for proton transfers in the deprotonation-reprotonation sequence involving the this compound intermediate. rsc.org By engineering residues that manage water access or stabilize specific carbocation intermediates, it may be possible to create novel synthases that produce a single desired product from this compound with high efficiency. rsc.orgacs.org
Development of Novel Metabolic Engineering Strategies for Enhanced Production and Diversified Analogue Generation
The production of this compound and its derivatives through microbial fermentation is a promising alternative to extraction from natural sources, which is often inefficient. nih.gov Metabolic engineering of chassis organisms like Saccharomyces cerevisiae (yeast) and Escherichia coli is key to achieving industrially viable titers. nih.govacs.orgresearchgate.net
A primary strategy involves increasing the supply of the precursor molecule, FPP. nih.gov This is typically achieved by overexpressing genes of the mevalonate (B85504) (MVA) pathway. nih.govmdpi.com Another critical step is to divert FPP away from competing native pathways, such as sterol biosynthesis, by down-regulating or knocking out key enzymes like squalene (B77637) synthase (ERG9). nih.govmdpi.com
Further enhancements have been achieved through enzyme fusion, where FPP synthase is fused to the sesquiterpene synthase to channel the substrate directly to the desired reaction, increasing local concentration and efficiency. nih.govmdpi.com The table below summarizes several successful metabolic engineering strategies for producing germacrene A, a closely related precursor to valuable sesquiterpenes, demonstrating the potential of these approaches.
| Engineered Strain & Target Product | Host Organism | Key Metabolic Engineering Strategies | Resulting Titer | Reference |
| Germacrene A | S. cerevisiae | Overexpression of truncated HMG-CoA reductase (tHMG1); fusion of FPP synthase and GAS. | 190.7 mg/L | nih.gov |
| Germacrene A | E. coli | Co-expression with lycopene (B16060) pathway to promote metabolic flux. | 364.26 mg/L | researchgate.net |
| (–)-Germacrene D | S. cerevisiae | Increased copy numbers of AcTPS1, tHMG1, ERG20; downregulation of ERG9, ROX1, DPP1. | 7.9 g/L (in 5-L bioreactor) | researchgate.net |
| β-Elemene (via Germacrene A) | E. coli | Optimization of Germacrene A Synthase (GAS); fed-batch fermentation. | 7.74 g/L (in 1.3 L bioreactor) | acs.org |
Future research will focus on more sophisticated strategies, such as dynamic regulation of metabolic pathways and the engineering of novel pathways to produce unnatural analogues. By incorporating enzymes that can act on modified FPP precursors, it may be possible to generate a diverse library of new compounds based on the germacrene scaffold. rsc.org
Comprehensive Exploration of this compound's Role in Complex Ecological Signaling Networks
Sesquiterpenes are vital components of the chemical language used by plants for defense and communication. biorxiv.org They can act as semiochemicals, repelling herbivores, attracting predators of herbivores, or serving as airborne signals in plant-plant communication. biorxiv.orgresearchgate.net this compound has been identified as a constituent of the essential oils of various plants, including Centella asiatica and Solidago canadensis, suggesting it plays a role in their ecological interactions. beilstein-journals.orgnih.gov
While the specific signaling functions of this compound are not yet fully elucidated, its presence in plants known for their complex chemical profiles points towards its involvement in defense networks. nih.gov For example, Solidago canadensis (goldenrod) produces different enantiomers of the related germacrene D, which have strong effects on insect behavior. researchgate.net
Future research should aim to clarify the specific ecological role of this compound. This involves field studies to measure its emission in response to biotic stresses like herbivory or pathogen attack. Furthermore, behavioral assays with insects could determine if this compound acts as an attractant, repellent, or pheromone. Understanding its function in these complex signaling networks could lead to new, environmentally friendly strategies for pest control in agriculture. researchgate.net
Identification of New Biotechnological Applications and Biocatalytic Pathways
This compound's potential extends into various biotechnological fields, primarily as a precursor for synthesizing other high-value compounds. researchgate.netbiosynth.com Its flexible 10-membered ring structure can be catalytically transformed into a variety of more complex bicyclic sesquiterpenes, making it a valuable starting material for biocatalytic processes. researchgate.net Biocatalysis, the use of enzymes for chemical synthesis, offers a green alternative to traditional chemical methods, providing high selectivity under mild conditions. spinchem.com
Research is ongoing to identify and engineer enzymes that can convert this compound into specific, valuable products. This could include pharmaceuticals, flavorings, or fragrances. biosynth.comresearchgate.net For instance, this compound has been studied for potential anti-inflammatory and antimicrobial properties, making its derivatives interesting candidates for drug development. biosynth.com
The future lies in creating multi-step enzymatic pathways in microbial hosts, a process known as cascade biocatalysis. In such a system, an engineered microbe would first produce this compound, which would then be sequentially modified by other co-expressed enzymes to yield a final, complex target molecule. Expanding the toolkit of enzymes that can act on the germacrene scaffold is crucial for unlocking its full biotechnological potential. nih.gov
Addressing Challenges in Sustainable Sourcing and Production from Natural and Engineered Systems
A significant challenge in utilizing this compound and other sesquiterpenes is their low abundance in natural sources. nih.gov Extraction from plants is often unsustainable, economically unviable, and subject to environmental variability. researchgate.netresearchgate.net This limitation is the primary driver for developing alternative production methods.
Microbial fermentation using metabolically engineered organisms presents the most promising solution for sustainable and scalable production. acs.orgresearchgate.net As highlighted in section 9.4, significant progress has been made in engineering E. coli and S. cerevisiae to produce high titers of sesquiterpene precursors. acs.orgresearchgate.netresearchgate.net These platforms offer a reliable supply chain, independent of geography and climate. researchgate.net
However, challenges remain. Achieving industrial-scale production requires further optimization to maximize yields and minimize costs. This includes improving strain stability, optimizing fermentation processes (e.g., fed-batch cultures), and developing efficient downstream processing methods to recover the product. acs.orgresearchgate.net Future research must focus on a holistic approach, integrating strain engineering with bioprocess engineering to create economically competitive and truly sustainable systems for producing this compound and its valuable derivatives.
Q & A
Basic Research Questions
Q. How is Germacrene B identified and quantified in plant extracts, and what methodological precautions are required due to its thermal instability?
- Methodological Answer : this compound is typically analyzed via gas chromatography-mass spectrometry (GC-MS). However, its thermal instability during GC injection leads to partial rearrangement into γ-elemene. To mitigate this, use on-column or cold injection techniques to minimize thermal degradation. Quantification should account for both this compound and γ-elemene peaks, with calibration curves validated using authentic standards .
Q. What are the primary biochemical pathways for this compound biosynthesis in plants and microorganisms?
- Methodological Answer : this compound is synthesized from farnesyl diphosphate (FPP) via cyclization catalyzed by sesquiterpene synthases. Key enzymes include this compound synthases from Solanum habrochaites and Cannabis sativa, as well as promiscuous activity from germacrene C and D synthases. In bacteria like Streptomyces pristinaespiralis, selinadiene synthase produces this compound as an intermediate. Pathway validation involves isotopic labeling (e.g., ¹³C-FPP) and enzyme assays with GC-MS analysis .
Q. What experimental approaches are used to study this compound's role as a biosynthetic intermediate for eudesmane and guaiane sesquiterpenes?
- Methodological Answer : Acid-induced cyclization experiments (e.g., using HCl in dichloromethane) can convert this compound into guaiane derivatives. Stereochemical outcomes are analyzed via chiral GC or NMR with shift reagents (e.g., Eu(hfc)₃). Isotopic labeling (²H or ¹³C) tracks hydride shifts during cyclization, while X-ray crystallography confirms product structures .
Advanced Research Questions
Q. How can chiral instability in this compound be addressed during stereochemical studies or synthetic applications?
- Methodological Answer : this compound's planar chirality racemizes at room temperature. Kinetic resolution via Sharpless asymmetric epoxidation can isolate enantiomers, followed by immediate NMR analysis with chiral shift reagents. For synthetic stability, derivatives like 15-hydroxythis compound are used, as their epoxides retain configuration during downstream reactions .
Q. What strategies improve heterologous production of this compound in microbial systems like Escherichia coli or Pichia pastoris?
- Methodological Answer : Optimize codon usage of germacrene synthase genes and co-express FPP precursor pathways (e.g., mevalonate or methylerythritol phosphate). Use inducible promoters (e.g., T7 or AOX1) and two-phase fermentations with organic solvents (e.g., dodecane) to capture volatile products. Recent studies achieved 364 mg/L in E. coli via cobiosynthesis with lycopene to enhance metabolic flux .
Q. How can researchers resolve contradictions in structural assignments of this compound-derived sesquiterpenes across literature?
- Methodological Answer : Combine multiple analytical techniques:
- X-ray crystallography for unambiguous structure determination.
- Isotopic labeling (e.g., ¹³C-FPP) with HSQC NMR to trace carbon skeletons.
- Comparative biosynthesis using enzyme variants (e.g., site-directed mutagenesis of germacrene synthases) to correlate product profiles .
Q. What methodologies ensure specificity when studying this compound's pharmacological activities, such as anti-androgenic or cytotoxic effects?
- Methodological Answer : Use purified this compound (>90% purity by HPLC) to avoid confounding effects from plant extract impurities. For anti-androgenic assays, employ steroid 5α-reductase inhibition tests with testosterone as a substrate. Cytotoxicity studies should include controls for non-specific cell death (e.g., lactate dehydrogenase assays) and compare effects across cell lines (e.g., prostate cancer vs. dermal papilla cells) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
